![molecular formula C13H12OS B183982 [2-(Phenylsulfanyl)phenyl]methanol CAS No. 1527-14-6](/img/structure/B183982.png)
[2-(Phenylsulfanyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Phenylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C13H12OS . Its molecular weight is 216.3 g/mol.
Molecular Structure Analysis
The molecular structure of “[2-(Phenylsulfanyl)phenyl]methanol” consists of a phenyl group attached to a methanol group via a sulfur atom .Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such asprothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then converts fibrinogen, a blood plasma protein, into fibrin, which is essential for blood clot formation.
Biochemical Pathways
Related compounds have been shown to be involved in theEhrlich pathway . This pathway is responsible for the conversion of amino acids into alcohols and is used by many organisms to break down excess amino acids.
Pharmacokinetics
Similar compounds are known to be extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Similar compounds have been shown to have various effects, such as antimicrobial and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(Phenylsulfanyl)phenyl]methanol. For instance, the presence of other compounds, pH levels, temperature, and the presence of light can all affect the stability and efficacy of the compound .
Propriétés
IUPAC Name |
(2-phenylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNSZRGWUMNNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506758 |
Source


|
| Record name | [2-(Phenylsulfanyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1527-14-6 |
Source


|
| Record name | [2-(Phenylsulfanyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


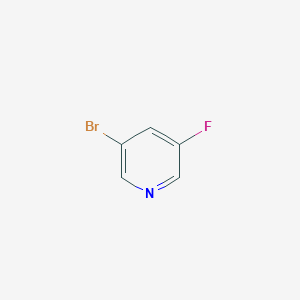
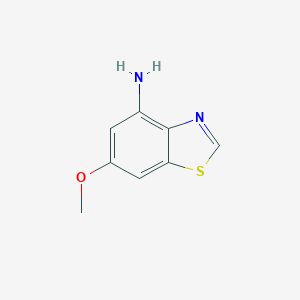
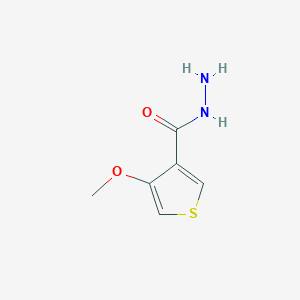

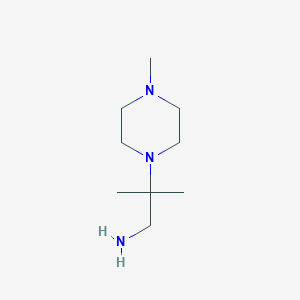
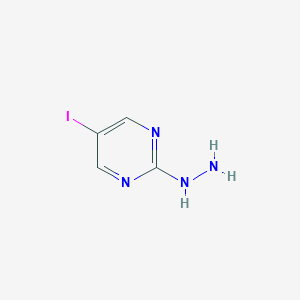
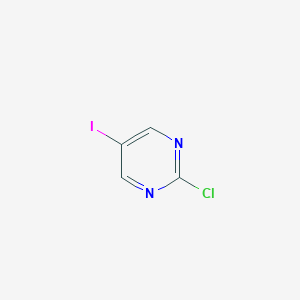
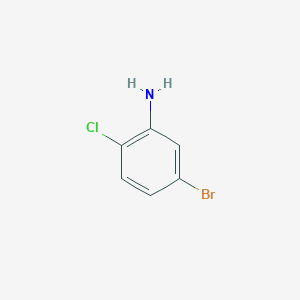
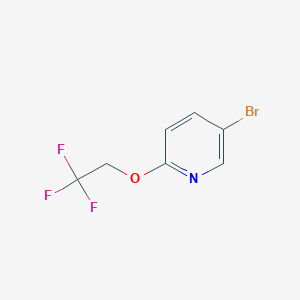
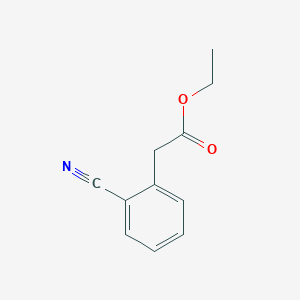
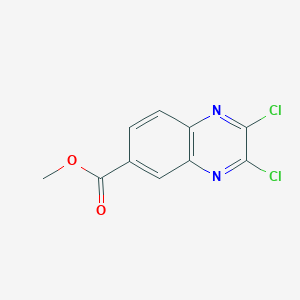

![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)